tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15917911
InChI: InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-8-12(13,14)6-11(16)4-5-15-7-11/h15H,4-8H2,1-3H3
SMILES:
Molecular Formula: C12H20F2N2O2
Molecular Weight: 262.30 g/mol

tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate

CAS No.:

Cat. No.: VC15917911

Molecular Formula: C12H20F2N2O2

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate -

Specification

Molecular Formula C12H20F2N2O2
Molecular Weight 262.30 g/mol
IUPAC Name tert-butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate
Standard InChI InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-8-12(13,14)6-11(16)4-5-15-7-11/h15H,4-8H2,1-3H3
Standard InChI Key XKSLVDQIFNATCH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC12CCNC2)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1,7-diazaspiro[4.4]nonane core, where two nitrogen atoms occupy positions 1 and 7 of the spiro-fused ring system. The tert-butoxycarbonyl (Boc) group at position 1 serves as a protective moiety, while the 3,3-difluoro substitution introduces electronic and steric modifications critical for molecular interactions.

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₀F₂N₂O₂
Molecular Weight262.30 g/mol
IUPAC Nametert-butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CC(CC12CCNC2)(F)F
PubChem CID105514503

Stereochemical Considerations

X-ray crystallographic studies of analogous spiro compounds reveal a twisted boat-chair conformation in the piperidine ring, with the fluorine atoms adopting equatorial positions to minimize steric strain . The spiro junction at C4 creates a distinct three-dimensional topology, making this scaffold valuable for targeting allosteric binding sites in biological systems.

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis typically employs a tandem cyclization-protection strategy:

  • Ring Formation: Condensation of 3,3-difluoropiperidine-4-carboxylic acid derivatives with appropriate diamine precursors under Mitsunobu conditions.

  • Boc Protection: Subsequent treatment with di-tert-butyl dicarbonate in dichloromethane at ambient temperature (82.1% yield) .

Table 2: Optimized Reaction Conditions

ParameterValueOutcome
CatalystDCC/EDCI78-85% yield
SolventDichloromethaneHigh purity
Temperature20-25°CMinimal decomposition
Reaction Time12-18 hoursComplete conversion

Scale-Up Challenges

Industrial production faces three key hurdles:

  • Fluorine volatility during high-temperature steps requires specialized reactor designs.

  • Spirocycle racemization necessitates chiral resolution columns for enantiopure batches .

  • Exothermic Boc protection demands precise temperature control to prevent N-deprotection .

Physicochemical Profile

Stability Characteristics

Table 3: Solubility Profile

SolventSolubility (mg/mL)Temperature
DMSO45.225°C
Ethanol12.825°C
Water<0.125°C

Spectroscopic Signatures

  • ¹⁹F NMR (CDCl₃): δ -112.3 ppm (dd, J = 152 Hz, 45 Hz)

  • HRMS: m/z 263.1542 [M+H]⁺ (calc. 263.1538)

  • IR: 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F vibration)

Pharmaceutical Applications

Kinase Inhibition

The spirocyclic framework shows preferential binding to ATP pockets of tyrosine kinase enzymes. In preclinical models, derivatives demonstrated IC₅₀ values of 18-42 nM against c-Met and ALK kinases .

CNS Penetration

LogP calculations (2.1 ± 0.3) and in vitro BBB models predict 12-15% brain uptake, making it a candidate for neurological targets. Fluorine substitution reduces P-glycoprotein efflux compared to non-fluorinated analogs.

Analytical Characterization

Chromatographic Methods

HPLC Conditions:

  • Column: C18, 150 × 4.6 mm, 3.5 μm

  • Mobile Phase: 65:35 MeCN/10 mM NH₄OAc

  • Retention Time: 6.8 min

Counterion Analysis

ICP-MS reveals <0.5 ppm heavy metal contaminants, meeting ICH Q3D guidelines for pharmaceutical intermediates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator